molecular formula C15H22N4O3S B2686971 7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378199-88-3

7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2686971
CAS No.: 378199-88-3
M. Wt: 338.43
InChI Key: FBAWACMDJQOWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include isopentylamine, methylamine, and various thiol and ketone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thio group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: Various substitution reactions might occur, especially at the purine ring, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, purine derivatives often have significant roles, including acting as enzyme inhibitors or substrates in metabolic pathways.

Medicine

In medicine, compounds like this might be investigated for their potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory properties.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include nucleic acid enzymes, signaling proteins, or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione’s uniqueness might lie in its specific substituents, which could confer distinct chemical reactivity or biological activity compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-8(2)6-7-19-11-12(18(5)14(22)17-13(11)21)16-15(19)23-10(4)9(3)20/h8,10H,6-7H2,1-5H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAWACMDJQOWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.